molecular formula C15H29N3OS B2651763 N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2309554-20-7

N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Cat. No. B2651763
CAS RN: 2309554-20-7
M. Wt: 299.48
InChI Key: DUIWVFKSSWRVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is not fully understood. However, it has been suggested that the compound may act through the inhibition of DNA topoisomerase IIα, which is an enzyme involved in DNA replication and transcription. By inhibiting this enzyme, N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide may prevent the proliferation of cancer cells and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been shown to have potent antiproliferative activity against cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy. Additionally, the compound has been shown to have anti-inflammatory activity, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. However, one limitation of N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is its relatively low yield of synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of DNA topoisomerase IIα. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases and infectious diseases. Additionally, further studies are needed to optimize the synthesis method of N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide to improve its yield and purity.

Synthesis Methods

The synthesis of N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves the reaction of 4-thianone with tert-butylamine and formaldehyde in the presence of acetic acid. The reaction proceeds through a Mannich-type reaction to form the desired product. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has shown potential applications in the field of medicinal chemistry. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. The compound has been shown to have potent antiproliferative activity against cancer cells, and it has been suggested that it may act through the inhibition of DNA topoisomerase IIα. Additionally, N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy.

properties

IUPAC Name

N-tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3OS/c1-15(2,3)16-14(19)18-8-4-7-17(9-10-18)13-5-11-20-12-6-13/h13H,4-12H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWVFKSSWRVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCN(CC1)C2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-butyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.